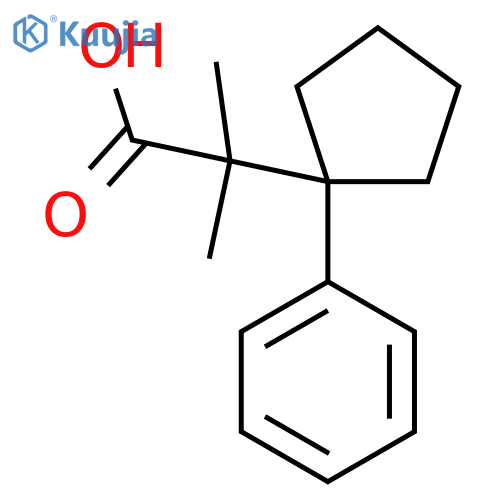Cas no 2228274-26-6 (2-methyl-2-(1-phenylcyclopentyl)propanoic acid)

2228274-26-6 structure
商品名:2-methyl-2-(1-phenylcyclopentyl)propanoic acid
2-methyl-2-(1-phenylcyclopentyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methyl-2-(1-phenylcyclopentyl)propanoic acid
- EN300-1864232
- 2228274-26-6
-
- インチ: 1S/C15H20O2/c1-14(2,13(16)17)15(10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,16,17)
- InChIKey: YHKOPNSXNBVZKI-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)C1(C2C=CC=CC=2)CCCC1)=O
計算された属性
- せいみつぶんしりょう: 232.146329876g/mol
- どういたいしつりょう: 232.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 37.3Ų
2-methyl-2-(1-phenylcyclopentyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1864232-10.0g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1864232-1g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1864232-5g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1864232-1.0g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1864232-2.5g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1864232-0.5g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1864232-0.1g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1864232-0.25g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1864232-5.0g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1864232-0.05g |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid |
2228274-26-6 | 0.05g |
$983.0 | 2023-09-18 |
2-methyl-2-(1-phenylcyclopentyl)propanoic acid 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
2228274-26-6 (2-methyl-2-(1-phenylcyclopentyl)propanoic acid) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
